Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate
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Overview
Description
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[56]dodecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[56]dodecane core, which includes a 4-oxa-1,9-diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced analytical methods, such as NMR and HPLC, ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of nitrogen and oxygen atoms within the ring system facilitates hydrogen bonding and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activities and applications in medicinal chemistry.
Benzofuran derivatives: Exhibiting diverse pharmacological properties and used in drug development.
Tetrahydropyridines: Utilized in the synthesis of bioactive molecules and natural products.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl (2S,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-15-12-22-14-18(19-15)8-5-10-20(11-9-18)17(21)23-13-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3/t15-,18+/m0/s1 |
InChI Key |
IRYIPDIQRNKHKO-MAUKXSAKSA-N |
Isomeric SMILES |
C[C@H]1COC[C@@]2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1COCC2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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